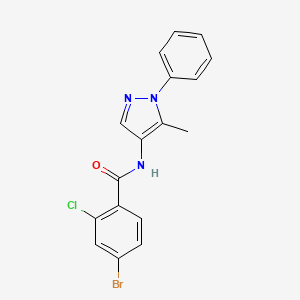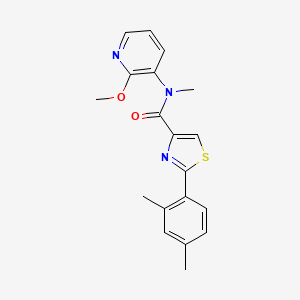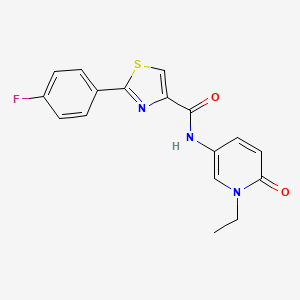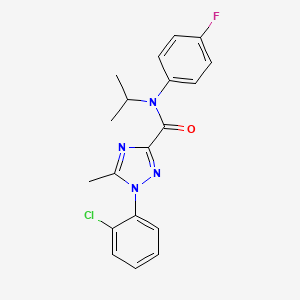![molecular formula C13H15ClFN5O B7663483 2-(2-chloro-4-fluorophenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]acetamide](/img/structure/B7663483.png)
2-(2-chloro-4-fluorophenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-4-fluorophenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]acetamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as CFTRinh-172 and is used as a research tool to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein.
作用机制
CFTRinh-172 works by binding to a specific site on the CFTR protein called the regulatory domain. This binding prevents the CFTR protein from opening and allowing chloride ions to pass through the cell membrane. By inhibiting the activity of the CFTR protein, CFTRinh-172 can help researchers study the effects of CFTR dysfunction in cells.
Biochemical and Physiological Effects
CFTRinh-172 has been shown to have a variety of biochemical and physiological effects. In a study published in the Journal of Biological Chemistry, CFTRinh-172 was found to inhibit the activity of the CFTR protein in human airway epithelial cells. This inhibition led to a decrease in the transport of chloride ions across the cell membrane. CFTRinh-172 has also been shown to inhibit the activity of the CFTR protein in sweat glands, which can be used as a diagnostic tool for cystic fibrosis.
实验室实验的优点和局限性
One of the advantages of using CFTRinh-172 in lab experiments is that it is a highly specific inhibitor of the CFTR protein. This specificity allows researchers to study the effects of CFTR dysfunction without affecting other ion channels or transporters. However, one limitation of using CFTRinh-172 is that it may not fully replicate the effects of CFTR mutations in cystic fibrosis patients. Additionally, CFTRinh-172 may have off-target effects that could affect the results of experiments.
未来方向
There are several future directions for research on CFTRinh-172. One area of research is the development of more potent and specific inhibitors of the CFTR protein. Another area of research is the use of CFTRinh-172 in combination with other drugs to treat cystic fibrosis. Additionally, CFTRinh-172 could be used to study the effects of CFTR dysfunction in other organs, such as the pancreas and liver. Overall, CFTRinh-172 has the potential to be a valuable tool for studying the CFTR protein and developing treatments for cystic fibrosis.
合成方法
The synthesis of CFTRinh-172 involves several steps. The first step involves the reaction of 2-chloro-4-fluoroaniline with methyl chloroacetate to form 2-chloro-4-fluoro-N-methylacetanilide. The second step involves the reaction of the N-methylacetanilide with sodium azide to form 2-chloro-4-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]acetamide. The final step involves the chlorination of the tetrazole ring to form CFTRinh-172.
科学研究应用
CFTRinh-172 is primarily used as a research tool to study the CFTR protein. The CFTR protein is responsible for regulating the movement of salt and water in and out of cells. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTRinh-172 is used to inhibit the activity of the CFTR protein, which can help researchers better understand the role of the protein in cystic fibrosis.
属性
IUPAC Name |
2-(2-chloro-4-fluorophenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFN5O/c1-8(13-16-18-19-17-13)7-20(2)12(21)5-9-3-4-10(15)6-11(9)14/h3-4,6,8H,5,7H2,1-2H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYKNWUGBXCSSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)CC1=C(C=C(C=C1)F)Cl)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Fluoro-3-[[[1-[3-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]amino]methyl]benzonitrile](/img/structure/B7663408.png)
![N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-3-chloro-4-fluoroaniline](/img/structure/B7663416.png)
![1-(2-methylphenyl)-N-[1-[(4-methylphenyl)methyl]-2-oxopyridin-3-yl]pyrazole-4-carboxamide](/img/structure/B7663422.png)


![(2R)-2-[(2,6-dimethyloxan-4-yl)amino]-3-phenylpropan-1-ol](/img/structure/B7663459.png)

![2-ethoxy-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]aniline](/img/structure/B7663473.png)
![methyl (2R)-2-[(3-bromo-5-methylbenzoyl)amino]propanoate](/img/structure/B7663480.png)

![N,5-dimethyl-1-(4-methylphenyl)-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7663492.png)

![2-(difluoromethoxy)-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7663501.png)
![N-[3-[acetyl(methyl)amino]phenyl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7663505.png)
